Ivermectin B1a monosaccharide

Nematode larval development assay Anthelmintic potency Haemonchus contortus

This semi-synthetic macrocyclic lactone retains full larvicidal potency against H. contortus (0.001 μg/mL) but lacks paralytic activity, making it essential for isolating specific pharmacological effects. Its single-component purity eliminates the variability of commercial ivermectin mixtures, enabling precise SAR exploration, resistance phenotype classification, and environmental risk assessments.

Molecular Formula C41H62O11
Molecular Weight 730.9 g/mol
Cat. No. B10764894
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIvermectin B1a monosaccharide
Molecular FormulaC41H62O11
Molecular Weight730.9 g/mol
Structural Identifiers
SMILESCCC(C)C1C(CCC2(O1)CC3CC(O2)CC=C(C(C(C=CC=C4COC5C4(C(C=C(C5O)C)C(=O)O3)O)C)OC6CC(C(C(O6)C)O)OC)C)C
InChIInChI=1S/C41H62O11/c1-9-22(2)37-25(5)15-16-40(52-37)20-30-18-29(51-40)14-13-24(4)36(50-33-19-32(46-8)35(43)27(7)48-33)23(3)11-10-12-28-21-47-38-34(42)26(6)17-31(39(44)49-30)41(28,38)45/h10-13,17,22-23,25,27,29-38,42-43,45H,9,14-16,18-21H2,1-8H3/b11-10+,24-13+,28-12+/t22-,23-,25-,27-,29+,30-,31-,32-,33-,34+,35-,36-,37+,38+,40+,41+/m1/s1
InChIKeyIDRWWNAYSYRQBV-DRJSTCSOSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ivermectin B1a Monosaccharide Technical Grade: CAS 71837-27-9, Purity Specifications, and Anthelmintic Procurement Profile


Ivermectin B1a monosaccharide (CAS: 71837-27-9) is a semi-synthetic macrocyclic lactone derivative produced by the selective hydrolysis of the terminal oleandrose saccharide unit from ivermectin B1a [1]. This structural modification yields a compound with the molecular formula C41H62O11 and a molecular weight of approximately 730.9 g/mol . As a member of the avermectin class of anthelmintics, it retains potent larvicidal activity against parasitic nematodes including Haemonchus contortus while exhibiting a distinct functional profile characterized by the absence of paralytic activity . This differentiated pharmacological signature positions the compound as a specialized research probe rather than a direct therapeutic substitute for its disaccharide parent molecule.

Procurement Risk Advisory: Why Ivermectin B1a Monosaccharide Cannot Be Interchanged with Disaccharide Ivermectin or B1b Mixtures


The procurement of ivermectin B1a monosaccharide is not functionally interchangeable with commercially available ivermectin (which exists as an approximately 80:20 mixture of B1a and B1b disaccharides) or with its monosaccharide homologs from other avermectin subclasses. Evidence from a systematic structure-activity relationship study of 14 avermectins in a Haemonchus contortus larval development assay demonstrates that while monosaccharide and disaccharide variants exhibit comparable potency (minimum fully effective concentration of 0.001 μg/mL), the monosaccharide lacks the paralytic activity characteristic of its disaccharide counterpart [1]. Furthermore, ivermectin B1b—the minor component in commercial ivermectin mixtures—differs chemically from B1a by a single methylene unit (ethyl vs. methyl at the C-26 position), yet this seemingly minor variation confers species-specific differential toxicity, with only B1b demonstrating lethality against snails [2]. These documented functional divergences preclude generic substitution without compromising experimental specificity and reproducibility.

Quantitative Differentiation Evidence for Ivermectin B1a Monosaccharide: Head-to-Head Comparative Data Against Disaccharide Ivermectin and Related Avermectins


Larval Development Inhibition: Comparable Potency Between Monosaccharide and Disaccharide Ivermectin B1a in Haemonchus contortus Assay

In a direct comparative study evaluating 14 avermectin analogs, ivermectin B1a monosaccharide demonstrated equivalent potency to its disaccharide parent compound ivermectin B1a in inhibiting Haemonchus contortus larval development. Both the monosaccharide homolog and the disaccharide ivermectin achieved full efficacy at a minimum concentration of 0.001 μg/mL, indicating that the absence of the terminal saccharide unit at the C-13 position does not compromise larvicidal potency in this assay system [1]. This finding refutes earlier claims from 1980 that monosaccharide derivatives exhibit two- to four-fold weaker activity than corresponding disaccharide compounds, at least within the specific context of this standardized larval development model [2].

Nematode larval development assay Anthelmintic potency Haemonchus contortus

Functional Activity Dichotomy: Absence of Paralytic Activity Despite Full Larvicidal Efficacy

Ivermectin B1a monosaccharide exhibits a unique functional dissociation whereby it retains potent larvicidal activity (inhibiting nematode larval development) while being devoid of paralytic activity . In contrast, the disaccharide parent compound ivermectin B1a produces both larvicidal inhibition and paralysis through high-affinity binding to glutamate-gated chloride channels (GluCls) in invertebrate nerve and muscle cells, leading to chloride ion influx, membrane hyperpolarization, and neuromuscular paralysis . This functional separation—larval inhibition without paralysis—is not observed with the disaccharide form and represents a qualitative rather than merely quantitative difference between the two compounds.

Paralytic activity Larvicidal activity Pharmacological probe

Chemical Purity Grade Differentiation: ≥99% Ivermectin B1a Monosaccharide vs. 80:20 Commercial Ivermectin Mixtures

Ivermectin B1a monosaccharide is available as a defined single-component chemical standard with purity specifications of ≥95% by HPLC and up to ≥99% from specialized vendors [1]. In stark contrast, commercially available ivermectin for research and veterinary applications consists of an approximately 80:20 mixture of B1a and B1b disaccharide homologs, with the B1b component differing from B1a by a single methylene unit at the C-26 position (ethyl group in B1a vs. methyl group in B1b) [2]. Additionally, the relative ratios of B1a and B1b in sourced racemic ivermectin powder have been experimentally determined as 98.84% and 1.16%, respectively, though these ratios vary by source [2]. This compositional heterogeneity introduces batch-to-batch variability that complicates data reproducibility and confounds interpretation of biological activity.

Chemical purity Component specificity Single-component standard

Species-Specific Toxicity Divergence: Ivermectin B1b Lethality Contrasts with B1a Monosaccharide Profile

Comparative analysis of ivermectin components reveals that while there is no difference between the efficacy of ivermectin B1a and ivermectin B1b in nematodes, only ivermectin B1b has been reported to be lethal to snails [1]. This species-specific differential toxicity stems from the single methylene unit difference at the C-26 position between B1a (ethyl group) and B1b (methyl group) [2]. The ivermectin B1a monosaccharide, derived specifically from the B1a scaffold, would not be expected to exhibit this B1b-associated snail toxicity. This finding underscores that even minor structural variations within the avermectin class can produce profound differences in biological activity across target and non-target organisms.

Species-specific toxicity B1a vs. B1b differential activity Non-target organism effects

Ivermectin Resistance Probe Utility: Discrimination of Resistance Phenotypes Using Monosaccharide

Ivermectin B1a monosaccharide has been specifically validated as a sensitive probe for the detection of certain types of ivermectin resistance in parasitic nematodes [1]. The compound's ability to inhibit larval development without causing paralysis enables researchers to distinguish between resistance mechanisms that affect different aspects of ivermectin's pharmacological profile . In contrast, the use of commercial ivermectin mixtures (containing both B1a and B1b disaccharides with paralytic activity) may mask subtle resistance phenotypes that are only revealed when paralytic activity is absent. This utility is documented across multiple independent vendor technical sources and aligns with published work on resistance detection in Haemonchus contortus [2].

Ivermectin resistance Resistance detection probe Haemonchus contortus

Structural Basis for Functional Divergence: Terminal Saccharide Hydrolysis Yields Distinct Pharmacological Signature

Ivermectin B1a monosaccharide is produced through the selective hydrolysis of the terminal oleandrose saccharide unit from ivermectin B1a under controlled acidic conditions . This precise structural modification—removal of one sugar moiety while retaining the macrocyclic lactone core and the remaining saccharide unit—is the sole molecular difference between the monosaccharide and its disaccharide parent. Despite this single modification, the resulting compound exhibits the functional dissociation described above: retained larvicidal potency without paralytic activity. A systematic SAR study examining substitutions at C-5, C-13, C-22,23, and C-25 across 14 avermectin analogs confirmed that there was no major potency advantage or disadvantage to a disaccharide over a monosaccharide substituent at C-13 in the larval development assay [1]. This indicates that the terminal saccharide is dispensable for larvicidal activity but is essential for paralytic activity, providing a structural basis for the compound's unique pharmacological utility.

Selective hydrolysis Terminal saccharide Structure-activity relationship

Validated Application Scenarios for Ivermectin B1a Monosaccharide Procurement in Anthelmintic Research and Resistance Monitoring


Mechanism-of-Action Dissection: Decoupling Larvicidal Activity from Neuromuscular Paralysis in Nematode Pharmacology

Investigators studying the molecular pharmacology of macrocyclic lactone anthelmintics require compounds that isolate specific components of the avermectin pharmacological profile. Ivermectin B1a monosaccharide serves this precise function by retaining full larvicidal potency (minimum fully effective concentration of 0.001 μg/mL in Haemonchus contortus) while being completely devoid of the paralytic activity characteristic of disaccharide ivermectin [1]. This functional dissociation enables researchers to determine whether observed biological effects stem from larvicidal inhibition or from neuromuscular paralysis, a distinction that is impossible to resolve when using commercial ivermectin mixtures that exhibit both activities concurrently. Studies examining the relative contributions of glutamate-gated chloride channel activation to antiparasitic efficacy versus host toxicity particularly benefit from this differentiated compound .

Anthelmintic Resistance Detection and Phenotype Characterization in Haemonchus contortus Populations

The emergence of ivermectin resistance in parasitic nematodes represents a critical challenge to livestock health management worldwide. Ivermectin B1a monosaccharide has been validated as a sensitive probe for detecting specific types of ivermectin resistance, with documented utility in distinguishing resistance phenotypes that may be obscured when testing with paralytic disaccharide ivermectin [1]. Research laboratories engaged in resistance surveillance programs should procure this compound for inclusion in standardized resistance detection panels, as its unique pharmacological signature (larvicidal without paralysis) may reveal resistance mechanisms that affect different aspects of ivermectin's mode of action. The compound's single-component purity (≥95% to ≥99% by HPLC) eliminates batch-to-batch variability and ensures reproducible resistance phenotype classification across different testing sites and timepoints .

Structure-Activity Relationship (SAR) Studies for Next-Generation Anthelmintic Development

Medicinal chemistry programs focused on developing novel macrocyclic lactone anthelmintics require defined chemical standards for systematic SAR exploration. Ivermectin B1a monosaccharide serves as a critical reference compound that establishes the baseline activity profile associated with the monosaccharide scaffold. The finding that monosaccharide and disaccharide variants exhibit equivalent larvicidal potency (0.001 μg/mL) in H. contortus assays—while differing in paralytic activity—provides a foundational SAR insight: the terminal saccharide unit at C-13 is dispensable for larvicidal efficacy but essential for neuromuscular paralysis [1]. This knowledge guides rational design strategies aimed at maintaining antiparasitic potency while potentially reducing off-target effects associated with paralysis. The compound's well-defined chemical structure and high purity make it an ideal reference standard for comparative SAR studies .

Ecotoxicology Studies Requiring Species-Specific Component Analysis of Avermectin Environmental Fate

Environmental risk assessments for macrocyclic lactone anthelmintics must account for differential toxicity profiles of individual avermectin components. Evidence indicates that while ivermectin B1a and B1b exhibit comparable efficacy against nematodes, only the B1b component is lethal to snails [1]. This species-specific divergence underscores the importance of using defined single components rather than commercial mixtures in ecotoxicology studies. Ivermectin B1a monosaccharide, derived specifically from the B1a scaffold, provides a chemically defined test article that eliminates confounding toxicity signals from B1b contamination. Environmental toxicology laboratories assessing the fate and effects of avermectin residues in aquatic or terrestrial ecosystems should procure this compound for controlled exposure studies that require precise attribution of observed effects to specific avermectin substructures .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ivermectin B1a monosaccharide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.